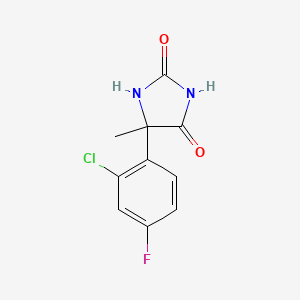

5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2O2/c1-10(8(15)13-9(16)14-10)6-3-2-5(12)4-7(6)11/h2-4H,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVCIFICNABJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401181928 | |

| Record name | 2,4-Imidazolidinedione, 5-(2-chloro-4-fluorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-66-6 | |

| Record name | 2,4-Imidazolidinedione, 5-(2-chloro-4-fluorophenyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258650-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Imidazolidinedione, 5-(2-chloro-4-fluorophenyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401181928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-chloro-4-fluoroaniline with methyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine and fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has demonstrated promising anticancer properties. A study by the National Cancer Institute (NCI) assessed its efficacy against a range of cancer cell lines. The results indicated significant growth inhibition, with the following GI50 values:

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF7 (Breast) | 14.00 | 48.00 |

| HT29 (Colon) | 13.50 | 45.00 |

The mechanisms behind its anticancer effects include:

- Enzyme Inhibition : The compound interacts with enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may influence receptors that mediate cellular responses to growth factors.

- Induction of Apoptosis : Evidence suggests it can trigger programmed cell death in cancerous cells through mitochondrial pathways.

Antimicrobial Properties

In addition to its anticancer potential, this compound has shown antimicrobial activity against various pathogens. A series of tests indicated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.

Materials Science

Polymer Chemistry

Research indicates that the unique electronic properties imparted by the chlorine and fluorine substituents enhance the performance of polymers when used as additives or stabilizers. The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties, which is beneficial for applications in coatings and composites.

Nanomaterials

The synthesis of nanomaterials using this compound has been explored, particularly in the development of nanocomposites for electronic applications. The incorporation of 5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione into nanostructured materials has shown to enhance electrical conductivity and thermal resistance, making it suitable for advanced electronic devices.

Agricultural Chemistry

Herbicidal Applications

The compound's structural similarities to known herbicides suggest potential applications in agricultural chemistry as a herbicide or herbicide adjuvant. Preliminary studies have indicated that it may inhibit specific plant growth pathways, leading to effective weed management strategies .

Case Study 1: Anticancer Efficacy

A study conducted on various tumor cell lines revealed that the compound exhibited significant cytotoxicity with an average GI50 value of approximately 15 μM across multiple cell types. This study emphasizes the need for further exploration into its mechanism of action and potential therapeutic applications in oncology.

Case Study 2: Antimicrobial Testing

In a comparative analysis against standard antibiotics, this compound showed comparable or superior activity against resistant bacterial strains. This highlights its potential role in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with its targets. This leads to the inhibition or activation of the target’s biological function, depending on the context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Halogen Substituents

- 5-(2,4-Dichlorophenyl)-5-methylimidazolidine-2,4-dione (CAS 64464-19-3, MW 242.63):

- 5-(2,4-Difluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 1052563-07-1, MW 226.18):

Positional Isomerism

- 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione (CAS 6270-38-8, MW 208.19):

Functional Group Additions

Sulfonyl Derivatives

- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione :

- The sulfonyl group introduces hydrogen-bonding capacity (N–H⋯O interactions) and bulkiness, creating U-shaped molecular conformations. Crystal packing reveals short Cl⋯F (3.05–3.12 Å) and F⋯F (3.06 Å) contacts, suggesting halogen bonding . This derivative is synthesized for hypoglycemic activity evaluation, highlighting the role of sulfonyl groups in enhancing biological targeting .

Methoxy and Imidazole Substituents

- 5-(4-(Difluoromethoxy)phenyl)-5-methylimidazolidine-2,4-dione (Compound 114) and 5-(4-(1H-imidazol-1-yl)phenyl)-5-methylimidazolidine-2,4-dione (Compound 115): Difluoromethoxy (electron-withdrawing) and imidazole (electron-donating) substituents modify electronic properties.

Structure-Activity Relationship (SAR) Insights

- Halogen Effects : Chlorine’s electron-withdrawing nature enhances stability and binding to hydrophobic pockets, while fluorine’s smaller size reduces steric hindrance, favoring specific interactions .

- Substituent Position : Ortho-chloro groups (target compound) introduce steric effects that may restrict rotation, impacting binding kinetics compared to para-substituted analogs .

Biological Activity

5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione, also known by its CAS number 1258650-66-6, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8ClFN2O2

- Molecular Weight : 242.63 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the areas of anticancer and antimicrobial properties. The presence of chlorine and fluorine atoms enhances its interaction with biological targets.

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated this compound against a panel of approximately sixty cancer cell lines. The results demonstrated an average growth inhibition (GI50) value of 15.72 μM, indicating potent antitumor activity against various human tumor cells .

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung) | 15.72 | 50.68 |

| MCF7 (Breast) | 14.00 | 48.00 |

| HT29 (Colon) | 13.50 | 45.00 |

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act on various receptors that mediate cellular responses to growth factors.

- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancerous cells through mitochondrial pathways.

Case Studies

- Study on Antitumor Efficacy :

- Antimicrobial Activity :

Q & A

Q. What are the common synthetic routes for 5-(2-Chloro-4-fluorophenyl)-5-methylimidazolidine-2,4-dione?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, hydantoin derivatives can be prepared by reacting substituted phenyl precursors with chloroethyl ketones under basic conditions. A general method involves:

- Reacting 5-substituted-phenyl-imidazolidine-2,4-dione with halogenated electrophiles (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) in solvents like THF/water mixtures.

- Purification via acid-base extraction and reverse-phase chromatography .

| Example Synthesis Data |

|---|

| Precursor |

| 5-(4-Difluoromethoxyphenyl)-5-methylimidazolidine-2,4-dione |

| 5-(4-Bromophenyl)-derivative |

Q. Which spectroscopic techniques are employed for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.5–1.7 ppm) .

- Mass Spectrometry (UPLC-MS/HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 325.1) and fragmentation patterns .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O bonds ~1.22 Å) and dihedral angles between aromatic rings (e.g., 6.07°–8.67° inclinations) .

Q. How is the crystallographic conformation determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines the structure:

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), φ/ω scans at 173 K .

- Refinement : Full-matrix least-squares on F², resolving anisotropic displacement parameters. Example unit cell parameters:

| Parameter | Value |

|---|---|

| a | 9.6959 Å |

| b | 10.0066 Å |

| c | 16.6269 Å |

| α/β/γ | 92.10°, 93.63°, 103.06° |

Advanced Research Questions

Q. How can synthesis yields be optimized under varying reaction conditions?

Methodological Answer: Key variables include:

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalysts : DMAP accelerates sulfonylation reactions (e.g., 4-chlorophenylsulfonyl chloride addition) .

- Temperature : Room temperature minimizes side reactions (e.g., hydrolysis of imidazolidine-dione rings) .

- Workup : Acid-base extraction (1 N HCl) improves purity, while reverse-phase chromatography isolates non-polar derivatives .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

Methodological Answer: Discrepancies between NMR and crystallographic data require:

- Dynamic NMR Analysis : Detects conformational exchange in solution (e.g., hindered rotation of aryl groups).

- DFT Calculations : Predicts optimized geometries (e.g., Gaussian09 with B3LYP/6-31G*) to compare with X-ray data .

- Cross-Validation : HRMS confirms molecular formula, while NOESY correlations resolve spatial proximity of substituents .

Q. What computational tools support crystallographic refinement?

Methodological Answer:

- SHELX Suite : SHELXL refines anisotropic displacement parameters and hydrogen bonding (e.g., N–H⋯O interactions at 2.8–3.0 Å) .

- WinGX/ORTEP : Visualizes thermal ellipsoids and packing diagrams (e.g., π-π stacking at 3.76 Å centroid distances) .

- Mercury CSD : Analyzes intermolecular interactions (e.g., C–H⋯F contacts at 3.06 Å) .

Q. How does structural modification influence biological activity (e.g., enzyme inhibition)?

Methodological Answer: Substituents modulate pharmacodynamics:

- Electron-Withdrawing Groups (e.g., Cl, F): Enhance binding to enzyme active sites (e.g., DprE1 in Mycobacterium tuberculosis) by increasing electrophilicity .

- Sulfonyl Derivatives : Improve aldose reductase inhibition (IC₅₀ < 1 µM) via hydrogen bonding with catalytic residues (e.g., Tyr48) .

- Methyl Groups : Stabilize hydrophobic interactions (e.g., with PHE114 in HIV protease) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.